4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 3-pyridinecarboxaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-aminobenzamide and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under reflux conditions in a solvent like ethanol or methanol, leading to the formation of the quinazolinone core.
Imination: The final step involves the imination of the quinazolinone core using reagents like ammonium acetate or primary amines to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions often carried out in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced amine derivatives, and various substituted quinazolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways. Its ability to modulate these pathways makes it a candidate for studying cell proliferation and apoptosis.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its use in drug development for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In particular, it may inhibit kinases involved in signal transduction pathways, leading to altered cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Imino-3-(pyridin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
- 4-Imino-3-(pyridin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
- 4-Imino-3-(pyridin-3-ylethyl)-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
Compared to similar compounds, 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-amino-3-(pyridin-3-ylmethyl)quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-13-11-5-1-2-6-12(11)17-14(19)18(13)9-10-4-3-7-16-8-10/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFSSFIOYKQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183414 |
Source
|
Record name | 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-28-6 |
Source
|
Record name | 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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